molecular formula C10H9BrN2O2 B1529670 2-((7-Bromoquinoxalin-2-yl)oxy)ethanol CAS No. 705262-64-2

2-((7-Bromoquinoxalin-2-yl)oxy)ethanol

Cat. No.: B1529670
CAS No.: 705262-64-2
M. Wt: 269.09 g/mol
InChI Key: UGXHALVPEDVXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((7-Bromoquinoxalin-2-yl)oxy)ethanol is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-((7-Bromoquinoxalin-2-yl)oxy)ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Quinoxaline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

The compound this compound is characterized by the presence of a bromine atom on the quinoxaline ring, which may influence its biological activity. The structural formula can be represented as follows:

C10H10BrN2O\text{C}_{10}\text{H}_{10}\text{BrN}_2\text{O}

Physical and Chemical Properties:

PropertyValue
Molecular Weight252.10 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
CAS Number705262-64-2

Research indicates that quinoxaline derivatives, including this compound, may exert their biological effects through several mechanisms:

  • Receptor Modulation: The compound has been shown to interact with various receptors, potentially modulating inflammatory pathways.
  • Inhibition of NF-κB Activity: Studies suggest that it can inhibit NF-κB signaling, which plays a crucial role in inflammation and immune responses .
  • Cytokine Regulation: The compound may influence the secretion of pro-inflammatory cytokines, thereby reducing inflammation .

Biological Activity Studies

A variety of studies have assessed the biological activity of this compound in vitro and in vivo.

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce lipopolysaccharide (LPS)-induced NF-κB activity and cytokine release. Key findings include:

  • Cell Lines Used: Human macrophage cell lines (e.g., THP-1).
  • Assays Conducted: LDH secretion assay, cytokine ELISA.

Results Summary:

Assay TypeEffect Observed
NF-κB ActivitySignificant reduction (p < 0.01)
Cytokine ReleaseDecreased IL-6 and TNF-alpha levels (p < 0.05)

In Vivo Studies

Animal models have further elucidated the therapeutic potential of this compound.

Case Study: Murine Model of Acute Inflammation
A study investigated the efficacy of this compound in a murine model of acute peritonitis:

  • Dosage Administered: 10 mg/kg body weight.
  • Outcome Measures: Reduction in paw swelling and inflammatory cell infiltration.

Results:

ParameterControl GroupTreatment Group
Paw Swelling (mm)5.0 ± 0.53.0 ± 0.4*
Infiltration (cells/µL)200 ± 20100 ± 15*

(*p < 0.05 indicates statistical significance compared to control)

Discussion

The findings from both in vitro and in vivo studies suggest that this compound possesses significant anti-inflammatory properties, potentially making it a candidate for further development as a therapeutic agent for inflammatory diseases.

Properties

IUPAC Name

2-(7-bromoquinoxalin-2-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c11-7-1-2-8-9(5-7)13-10(6-12-8)15-4-3-14/h1-2,5-6,14H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXHALVPEDVXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1Br)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732706
Record name 2-[(7-Bromoquinoxalin-2-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705262-64-2
Record name 2-[(7-Bromoquinoxalin-2-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Suspend sodium hydride (310 mg, 13 mmol) in a solution of ethylene glycol (800 mg, 13 mmol) in DMF (50 mL) at 0° C. After stirring for 30 min at room temperature, 7-bromo-2-chloro-quinoxaline (Preparation 26; 610 mg, 2.5 mmol) is added. Stir for 2 h at room temperature and dilute with 3:1 chloroform/isopropyl alchol. Wash the organic phase with brine and purify by FCC to give the title compound (564 mg, 85%). MS m/e (268, M+1). 1H NMR (400 MHz, CDCl3) δ 8.5 (s, 1H), 8.0 (d, J=2.0 Hz), 7.90 (dd, J=8.8, 2.0 Hz, 1H), 7.7 (d, J=8.8 Hz, 1H), 4.6 (t, d=4.8 Hz, 2H), 43.9 (t, J=4.8 Hz, 2H).
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
610 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((7-Bromoquinoxalin-2-yl)oxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-((7-Bromoquinoxalin-2-yl)oxy)ethanol
Reactant of Route 3
Reactant of Route 3
2-((7-Bromoquinoxalin-2-yl)oxy)ethanol
Reactant of Route 4
Reactant of Route 4
2-((7-Bromoquinoxalin-2-yl)oxy)ethanol
Reactant of Route 5
Reactant of Route 5
2-((7-Bromoquinoxalin-2-yl)oxy)ethanol
Reactant of Route 6
Reactant of Route 6
2-((7-Bromoquinoxalin-2-yl)oxy)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.